molecular formula C22H20O6 B1246812 Millettocalyxin B

Millettocalyxin B

Cat. No.: B1246812
M. Wt: 380.4 g/mol
InChI Key: SGQVUQLRURNBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Millettocalyxin B (ID 14857) is a flavonoid compound isolated from the stem bark of Millettia erythrocalyx (Hong E Ji Xue Teng), a plant traditionally used in Southeast Asian medicine . It is characterized as a yellow powder with distinct pharmacological properties, particularly its anti-cancer activity. Research has demonstrated that non-toxic concentrations (5–25 μM) of this compound significantly inhibit the migration and invasion of lung cancer cells (e.g., A549) by suppressing integrin α5 expression and downstream FAK/Akt signaling pathways . This compound also reduces capillary-like structure formation and downregulates Cdc42, a Rho GTPase critical for cell motility . Its mechanism of action positions it as a promising candidate for anti-metastatic therapies .

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-6-(3-methylbut-2-enoxy)chromen-4-one

InChI

InChI=1S/C22H20O6/c1-13(2)6-7-25-22-9-15-16(23)10-18(28-19(15)11-20(22)24-3)14-4-5-17-21(8-14)27-12-26-17/h4-6,8-11H,7,12H2,1-3H3

InChI Key

SGQVUQLRURNBCN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)C

Synonyms

millettocalyxin B

Origin of Product

United States

Chemical Reactions Analysis

Key Findings:

  • Anti-Migration/Invasion Effects :
    Non-cytotoxic concentrations (0–25 μM) inhibit A549 cell migration and invasion by suppressing filopodia formation (actin-rich protrusions critical for cell motility) .

    Target Protein Change in Expression Role in Metastasis
    Integrin α5Cell adhesion
    Active FAKFocal adhesion signaling
    Active AktSurvival signaling
    Cdc42Cytoskeletal remodeling
  • Pathway Inhibition : Disrupts integrin/FAK/Akt/Cdc42 signaling, reducing metastatic potential .

Indirect Chemical Reactivity Context

While direct reaction data is absent, structural analogs and flavonoid chemistry suggest potential reactivity:

Likely Reactivity Domains:

  • Hydroxyl Groups : Susceptible to oxidation, glycosylation, or esterification.

  • Flavonoid Core : May undergo electrophilic substitution (e.g., halogenation) or redox reactions.

Stability Considerations:

  • pH Sensitivity : Flavonoids typically degrade under alkaline conditions.

  • Thermal Stability : Likely stable at physiological temperatures (37°C) given in vitro efficacy .

Research Gaps and Recommendations

  • Synthetic Routes : No published protocols for this compound synthesis.

  • Structure-Activity Relationships : Modifications to hydroxyl/glycosidic groups could optimize bioavailability or potency.

  • In Vivo Reactivity : Metabolic pathways (e.g., cytochrome P450 interactions) remain unexplored.

Key Sources Reviewed

  • Anti-Metastatic Study : Mechanistic analysis in A549 cells .

  • Flavonoid Chemistry : General reactivity inferred from structural analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Millettocalyxin B belongs to a family of structurally related flavonoids isolated from Millettia species. Below is a detailed comparison with its analogs and other compounds from the same genus:

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Compound Source Key Structural Features Pharmacological Activity Reference ID
This compound Millettia erythrocalyx stem bark Flavonoid, yellow powder Inhibits lung cancer cell migration (IC₅₀: 10–25 μM); suppresses integrin α5/FAK/Akt pathway .
Millettocalyxin A Millettia erythrocalyx stem bark Flavonoid, yellow powder Limited bioactivity data; structural similarity suggests potential anti-cancer activity.
Millettocalyxin C Millettia erythrocalyx stem bark Flavonoid, yellow powder Used as a chemotaxonomic marker; exhibits insect antifeedant activity (AFC₅₀: 115.9 mg/L) .
Milletenone Millettia erythrocalyx stem bark Flavonoid derivative Extremely low yield; no reported bioactivity.
Milliamine A/B Euphorbia milii (Tie Hai Tang) Alkaloids Isolated from a different genus (Euphorbia); no overlap in reported mechanisms.
Phoyunnanin E Phyllanthus species Lignan Inhibits cancer migration via integrin α5/FAK/Cdc42 pathways; structurally distinct.

Key Findings and Differences

Structural Similarities and Bioactivity: this compound shares a flavonoid backbone with millettocalyxins A and C but differs in substituents, which may explain its superior anti-migratory activity compared to C (which has insecticidal instead of anticancer effects) . Unlike millitenone, which is scarce and unstudied, this compound is pharmacologically well-characterized .

Mechanistic Specificity: this compound uniquely targets integrin α5, a receptor overexpressed in lung cancer but absent in normal lung cells, minimizing off-target toxicity . In contrast, phoyunnanin E (a lignan) acts on both integrin α5 and αV, suggesting broader but less specific effects .

Therapeutic Potential: this compound’s efficacy at low micromolar concentrations (5–25 μM) surpasses that of ovaliflavanone (AFC₅₀: 115.9 mg/L), which requires higher doses for insect antifeedant activity .

Table 2: Anti-Cancer Activity Comparison

Compound Target Pathway Effective Concentration Cell Line Tested Outcome
This compound Integrin α5/FAK/Akt/Cdc42 5–25 μM A549 (lung) 50–70% reduction in migration/invasion .
Phoyunnanin E Integrin α5/αV/FAK/Cdc42 10–50 μM H460 (lung) 40–60% inhibition of migration .
Epoxybenzylflavone Integrin α5/FAK/Cdc42 20–100 μM MDA-MB-231 (breast) Partial inhibition of metastasis .

Q & A

Q. What are the standard protocols for isolating and identifying Millettocalyxin B from plant sources?

this compound is typically isolated from Millettia species (e.g., stem bark) using solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification. Structural identification relies on spectroscopic methods (NMR, MS, UV-Vis) and comparison with published data for related compounds like Millettocalyxin A . Ensure purity via elemental analysis and reproducibility of spectral data, as outlined in experimental protocols for natural product characterization .

Q. How can researchers confirm the structural integrity of this compound in synthetic or extracted samples?

Validate structural identity using a combination of 1^1H-NMR, 13^13C-NMR, and high-resolution mass spectrometry (HR-MS). Cross-reference data with existing literature on Millettocalyxin analogs (e.g., Millettocalyxin A and C). For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Begin with cell-based assays targeting its reported bioactivities, such as antiviral (e.g., HSV-1/2 plaque reduction assays) or anti-inflammatory (e.g., COX-2 inhibition) effects. Use dose-response curves to determine IC50_{50} values, and validate results with positive controls (e.g., acyclovir for antiviral assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the molecular targets of this compound?

Employ transcriptomics, proteomics, or CRISPR-Cas9 screening to identify pathways affected by this compound. For hypothesis-driven approaches, use molecular docking simulations to predict binding affinities with targets like viral glycoproteins or inflammatory mediators. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other bioactive compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) to evaluate synergism in vitro. Design animal studies with factorial designs (e.g., 2x2 matrix) to test interactions with standard therapies. Ensure statistical power by calculating sample sizes based on preliminary data .

Q. How can researchers address contradictory data on this compound’s efficacy across different studies?

Conduct systematic reviews (following Cochrane guidelines) to assess methodological heterogeneity, such as variations in solvent extraction, cell lines, or assay conditions. Perform meta-analyses to quantify effect sizes and identify moderators (e.g., purity levels, structural analogs) .

Q. What strategies validate the reproducibility of this compound’s pharmacological effects in vivo?

Use rigorous animal models (e.g., irradiated mice for hematopoietic recovery studies) with blinded treatment groups. Include pharmacokinetic profiling (e.g., bioavailability, half-life) and dose-ranging experiments. Adhere to ARRIVE guidelines for reporting animal research .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

Synthesize analogs with modifications to the chalcone or flavanone core (common in Millettocalyxins). Test derivatives in parallel assays to correlate structural features (e.g., hydroxylation patterns) with activity. Use QSAR models to predict optimizations .

Q. What analytical methods ensure the stability of this compound in formulation studies?

Employ accelerated stability testing (ICH guidelines) under varying pH, temperature, and light conditions. Quantify degradation products via LC-MS/MS and identify degradation pathways (e.g., oxidation via radical scavenging assays) .

Q. How should researchers navigate ethical considerations in translational studies involving this compound?

Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human cell lines, obtain IRB approval and document provenance. For animal studies, prioritize alternatives to mammalian models where possible .

Methodological Guidance

  • Data Analysis : Use tools like PRISM for dose-response modeling or R/Bioconductor for omics data. Address batch effects in high-throughput screens with normalization algorithms (e.g., Combat) .
  • Literature Reviews : Search PubMed, Web of Science, and specialized databases (e.g., NAPRALERT) using Boolean terms like "this compound AND (antiviral OR pharmacokinetics)" .
  • Reporting Standards : Follow Beilstein Journal guidelines for experimental details, including spectral data in supplementary materials and reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Millettocalyxin B
Reactant of Route 2
Millettocalyxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.